molecular formula C15H12N2S B12820061 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole

6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole

Cat. No.: B12820061
M. Wt: 252.3 g/mol
InChI Key: ISLAKABVTJWHLB-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-naphthylamine with α-haloketones in the presence of a base, followed by cyclization with thiourea. The reaction conditions often involve:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst/Base: Potassium carbonate or sodium hydroxide

The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically with reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene ring or the imidazole-thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole exerts its effects is often related to its ability to interact with biological macromolecules. It can:

    Bind to enzymes: Inhibiting their activity by occupying the active site or altering the enzyme’s conformation.

    Interact with DNA: Intercalating between base pairs, thereby affecting DNA replication and transcription.

    Modulate receptors: Acting as an agonist or antagonist to various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Naphthalen-1-yl)-5,6-dihydroimidazo[2,1-b]thiazole
  • 3-Methyl-6-(naphthalen-2-yl)-imidazo[2,1-b]thiazole
  • 6-(Naphth-2-yl)-3-(trifluoromethyl)imidazo[2,1-b]thiazole

Uniqueness

6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C15H12N2S/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14/h1-9,14H,10H2

InChI Key

ISLAKABVTJWHLB-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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